![molecular formula C7H13NO3 B12536376 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane CAS No. 671225-03-9](/img/structure/B12536376.png)
4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,11-Trioxa-1-azabicyclo[333]undecane is a bicyclic compound characterized by the presence of three oxygen atoms and one nitrogen atom within its structure
Preparation Methods
The synthesis of 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the cyclization of appropriate starting materials in the presence of a catalyst. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane can be compared with other similar compounds such as:
1-Azabicyclo[3.3.3]undecane: This compound lacks the oxygen atoms present in this compound, resulting in different chemical properties and reactivity.
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains a silicon atom, which imparts unique properties and applications
Properties
CAS No. |
671225-03-9 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4,6,11-trioxa-1-azabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H13NO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h7H,1-6H2 |
InChI Key |
POTHNOFJDJDBRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2OCCN1CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
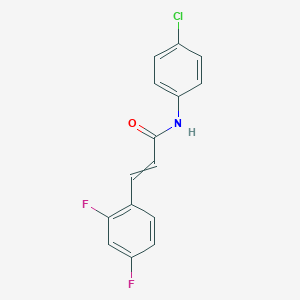
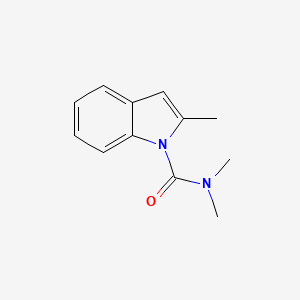
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
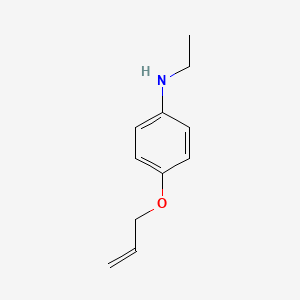

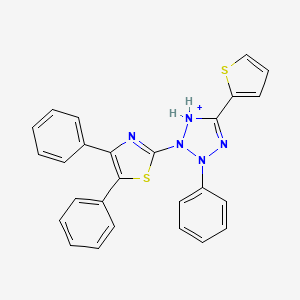
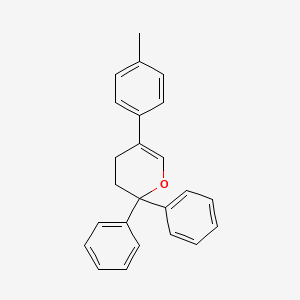
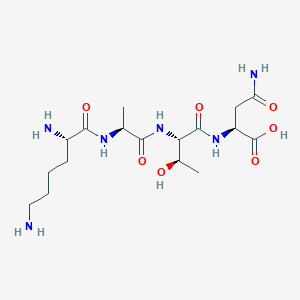
![1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}](/img/structure/B12536356.png)
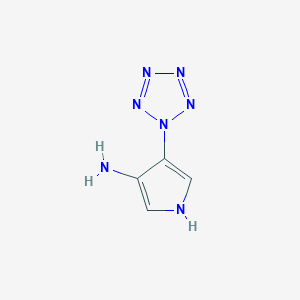
![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B12536365.png)
![Benzo[d]oxazol-2-yl(p-tolyl)methanone](/img/structure/B12536371.png)
